![molecular formula C18H22FN3OS B5533008 1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)
1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine
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Description
Synthesis Analysis
Synthesis of compounds related to 1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine involves complex organic reactions. For example, compounds like 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, are synthesized through O-alkylation reactions involving silver triflate and a non-nucleophilic amine base, yielding high purity products (Iwata et al., 2000).
Molecular Structure Analysis
Structural analysis of related compounds involves advanced techniques such as X-ray diffraction. For instance, the crystal and molecular structure of certain benzyl and fluorobenzyl derivatives have been elucidated, revealing insights into their conformation and intermolecular interactions, which are crucial for understanding their chemical behavior and potential biological activity (Manjunath et al., 2011).
Chemical Reactions and Properties
Compounds with fluorobenzyl groups participate in various chemical reactions, including reductive amination and N-alkylation, to yield products with potential neuroleptic activity. Such reactions are pivotal in modifying the chemical structure to enhance biological activity or alter physicochemical properties for specific applications (Sato et al., 1978).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Many drugs containing imidazole rings have diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1-[4-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-16-3-1-14(2-4-16)13-24-12-7-17(23)22-10-5-15(6-11-22)18-20-8-9-21-18/h1-4,8-9,15H,5-7,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDCOSXNPBGMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2)C(=O)CCSCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine |
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